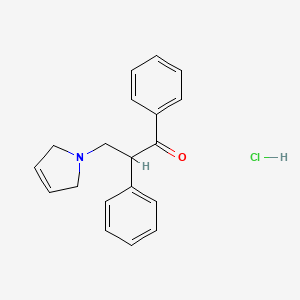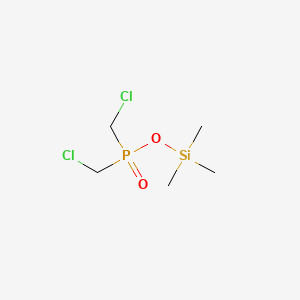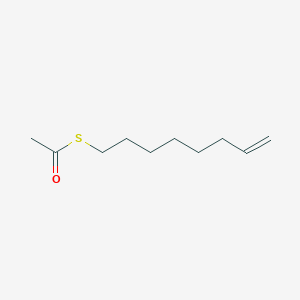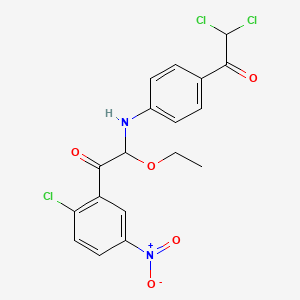
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- is a fluorinated organic compound with the molecular formula C19H26F6O2. This compound is known for its unique chemical structure, which includes both fluorinated and hydrocarbon chains. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butanediol with fluorinated reagents under controlled conditions. Industrial production often employs advanced techniques such as catalytic hydrogenation and fluorination to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of 1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Butanediol, 2-octyl-4,4,4-trifluoro-3-trifluoromethyl- can be compared with other similar compounds, such as:
1,3-Butanediol, 4,4,4-trifluoro-3-(trifluoromethyl): This compound has a similar fluorinated structure but lacks the octyl group, making it less hydrophobic.
4,4,4-Trifluoro-1-phenyl-3-(trifluoromethyl)-1,3-butanediol:
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl: The presence of a chlorophenyl group in this compound provides different reactivity and biological activity compared to the octyl-substituted compound.
Eigenschaften
CAS-Nummer |
34848-29-8 |
|---|---|
Molekularformel |
C19H26F6O2 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-octyl-1-phenyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C19H26F6O2/c1-2-3-4-5-6-10-13-15(16(26)14-11-8-7-9-12-14)17(27,18(20,21)22)19(23,24)25/h7-9,11-12,15-16,26-27H,2-6,10,13H2,1H3 |
InChI-Schlüssel |
DQWOHLVEMFFEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(C1=CC=CC=C1)O)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


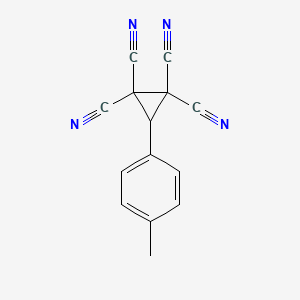
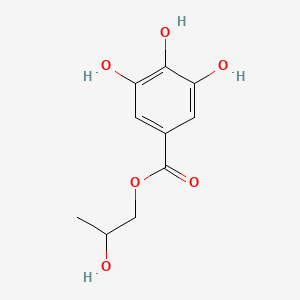
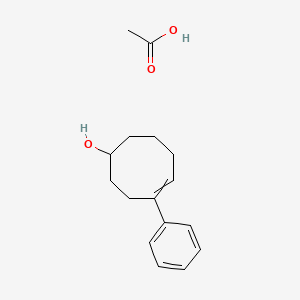
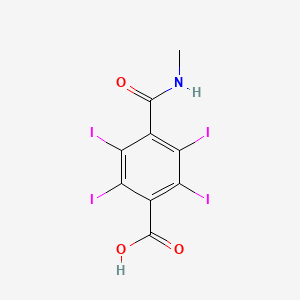
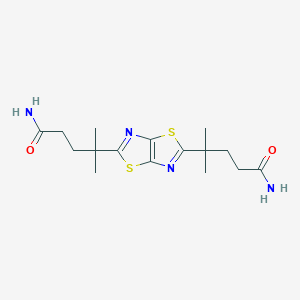
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
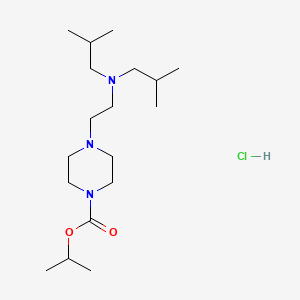
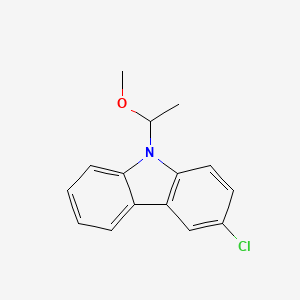
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
